![molecular formula C11H10N4 B038817 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 115575-12-7](/img/structure/B38817.png)
5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole, also known as BI-2536, is a small molecule inhibitor that targets polo-like kinase 1 (PLK1), a protein involved in cell division. BI-2536 has been extensively studied for its potential applications in cancer therapy and as a tool in cell biology research.
Aplicaciones Científicas De Investigación
5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole has been extensively studied for its potential applications in cancer therapy. PLK1 is overexpressed in many types of cancer, and its inhibition by 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole can lead to cell cycle arrest and apoptosis in cancer cells. 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole has shown promising results in pre-clinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole has also been used as a tool in cell biology research. PLK1 plays a crucial role in cell division, and its inhibition by 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole can lead to defects in mitosis and cytokinesis. 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole has been used to study the function of PLK1 in various cellular processes and to identify new targets for cancer therapy.
Mecanismo De Acción
5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole specifically targets PLK1, a protein involved in cell division. PLK1 is required for the proper progression of mitosis and cytokinesis, and its inhibition by 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole can lead to defects in these processes. 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole binds to the ATP-binding pocket of PLK1 and prevents its activity, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting PLK1. In addition, 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels in tumors. 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole has also been shown to have immunomodulatory effects by increasing the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole is a potent and specific inhibitor of PLK1, making it a valuable tool in cell biology research. However, its potency can also be a limitation, as high concentrations of 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole can lead to off-target effects. In addition, 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole has a short half-life and requires frequent dosing in cell culture and animal experiments.
Direcciones Futuras
5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole has shown promising results in pre-clinical studies and clinical trials for the treatment of various types of cancer. However, its efficacy as a single agent is limited, and it may need to be combined with other therapies to achieve optimal results. In addition, new PLK1 inhibitors with improved pharmacokinetic properties and fewer off-target effects are being developed. Finally, 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole and other PLK1 inhibitors are being studied for their potential applications in other diseases such as viral infections and neurological disorders.
Métodos De Síntesis
5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole can be synthesized through a multistep process that involves the reaction of 2-(1H-imidazol-1-yl) ethylamine with 2-(2-amino-1H-benzo[d]imidazol-5-yl)phenol in the presence of various reagents and solvents. The final product is purified through column chromatography and characterized using various analytical techniques such as NMR and mass spectrometry.
Propiedades
Número CAS |
115575-12-7 |
|---|---|
Nombre del producto |
5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole |
Fórmula molecular |
C11H10N4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
6-(imidazol-1-ylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H10N4/c1-2-10-11(14-7-13-10)5-9(1)6-15-4-3-12-8-15/h1-5,7-8H,6H2,(H,13,14) |
Clave InChI |
UTVZPKFPCZRDQY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CN3C=CN=C3)NC=N2 |
SMILES canónico |
C1=CC2=C(C=C1CN3C=CN=C3)NC=N2 |
Sinónimos |
1H-Benzimidazole,5-(1H-imidazol-1-ylmethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B38734.png)
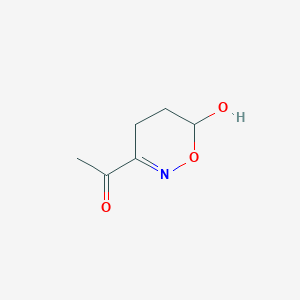
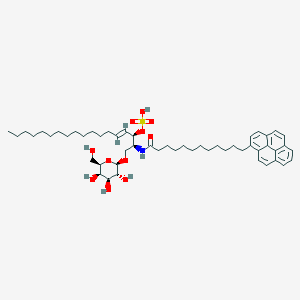
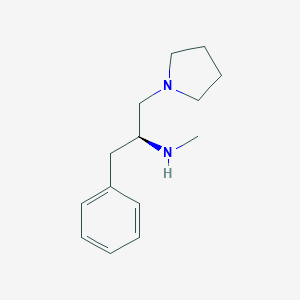
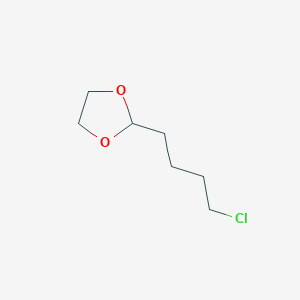
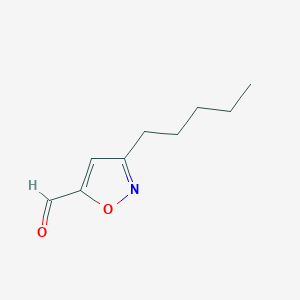

![[17-ethyl-14-[(E)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,19,22,28,32-octamethyl-5,8,23,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-11,26-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]methyl 4-[[4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl]amino]butanoate](/img/structure/B38749.png)

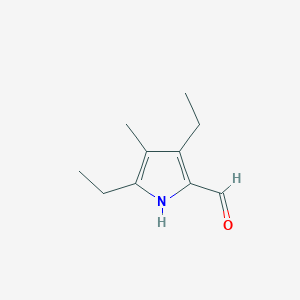
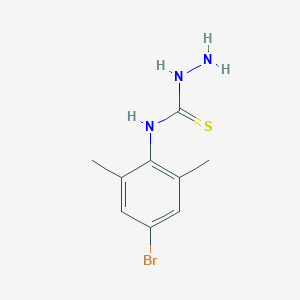
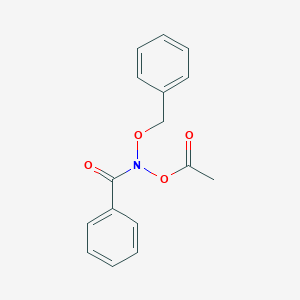

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B38761.png)